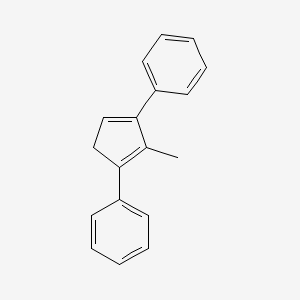
Benzene, 1,1'-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- is an organic compound that features a benzene ring bonded to a 2-methyl-1,3-cyclopentadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. In this case, 2-methyl-1,3-cyclopentadiene acts as the diene, and benzene or a benzene derivative serves as the dienophile. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. The use of catalysts can help in achieving the desired product under milder conditions and with higher selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- involves its interaction with molecular targets through its aromatic and cyclopentadiene moieties. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: Shares the cyclopentadiene moiety but lacks the benzene ring.
Benzene: Contains the benzene ring but lacks the cyclopentadiene moiety.
Dicyclopentadiene: Contains two cyclopentadiene units but no benzene ring.
Uniqueness
Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- is unique due to its combination of a benzene ring and a 2-methyl-1,3-cyclopentadiene moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62937-87-5 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(2-methyl-3-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-17(15-8-4-2-5-9-15)12-13-18(14)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI Key |
IKTGGBRWDDMDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


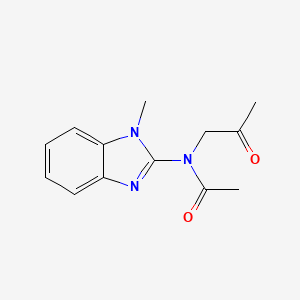
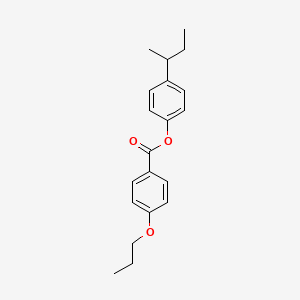

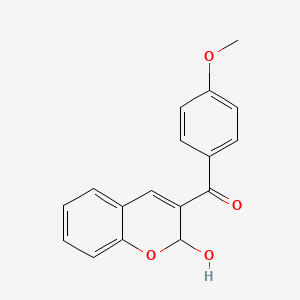
![2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14525622.png)
![5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14525626.png)
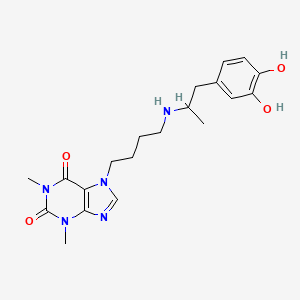

![3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14525646.png)
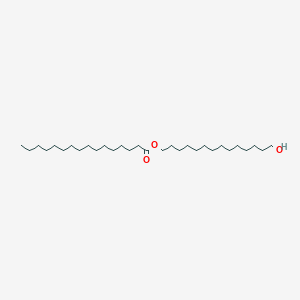
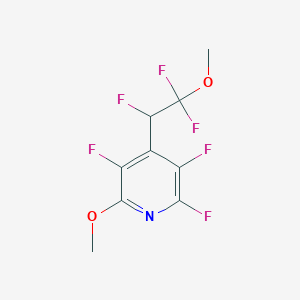
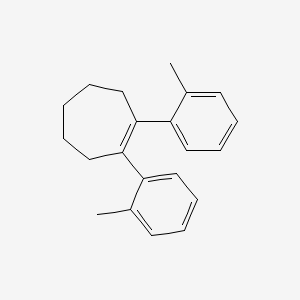
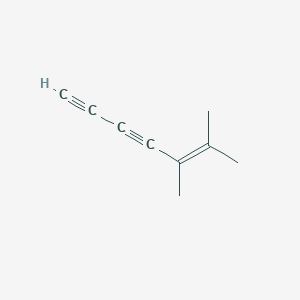
![Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14525671.png)
